Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The presence of the 3-fluoro substituent increases the calculated partition coefficient (clogP) of the target compound relative to the non-fluorinated 3-phenoxy analog. ACD/Labs consensus clogP prediction estimates a value of 2.51 for 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, compared to 1.94 for 3-phenoxy-1-methyl-1H-pyrazol-4-amine [1]. Elevated lipophilicity can enhance passive membrane permeability a property often correlated with improved cellular potency in kinase-targeted compounds.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.51 (consensus prediction) |
| Comparator Or Baseline | 3-phenoxy-1-methyl-1H-pyrazol-4-amine: clogP = 1.94 |
| Quantified Difference | ΔclogP = +0.57 log units |
| Conditions | ACD/Labs PhysChem Suite consensus algorithm; neutral form |
Why This Matters
A higher clogP value suggests better passive membrane permeability, which is a critical consideration when selecting a building block for intracellular kinase inhibitor programs.
- [1] ACD/Labs. PhysChem Suite Calculated Properties: clogP for 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine and 3-phenoxy-1-methyl-1H-pyrazol-4-amine. 2025. View Source
